(2-Fluorocyclohexyl)methanesulfonyl chloride
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Overview
Description
(2-Fluorocyclohexyl)methanesulfonyl chloride: is a chemical compound with the molecular formula C7H12ClFO2S and a molecular weight of 214.69 g/mol . It is characterized by the presence of a fluorine atom on the cyclohexyl ring and a methanesulfonyl chloride group attached to the ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorocyclohexyl)methanesulfonyl chloride typically involves the reaction of 2-fluorocyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (2-Fluorocyclohexyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Reduction Reactions: The compound can be reduced to (2-Fluorocyclohexyl)methanesulfonyl hydride using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Reaction Conditions: Anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and controlled temperatures.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines
Sulfonate Ester Derivatives: Formed by the reaction with alcohols
Sulfonate Thioester Derivatives: Formed by the reaction with thiols
Scientific Research Applications
Chemistry: (2-Fluorocyclohexyl)methanesulfonyl chloride is used as a reagent in organic synthesis to introduce the sulfonyl chloride functional group into target molecules. It is also employed in the synthesis of various fluorinated compounds .
Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides. It can be used to introduce fluorine atoms into biologically active molecules, potentially altering their properties and enhancing their activity .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). It is also used in the production of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of (2-Fluorocyclohexyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The fluorine atom on the cyclohexyl ring can influence the reactivity and stability of the compound, potentially enhancing its effectiveness in various applications .
Comparison with Similar Compounds
- (2-Chlorocyclohexyl)methanesulfonyl chloride
- (2-Bromocyclohexyl)methanesulfonyl chloride
- (2-Iodocyclohexyl)methanesulfonyl chloride
Comparison: (2-Fluorocyclohexyl)methanesulfonyl chloride is unique due to the presence of the fluorine atom, which can impart different chemical and physical properties compared to its halogenated analogs. Fluorine is known for its high electronegativity and small size, which can influence the reactivity, stability, and biological activity of the compound .
Properties
IUPAC Name |
(2-fluorocyclohexyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClFO2S/c8-12(10,11)5-6-3-1-2-4-7(6)9/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUSJHLYKNVKMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CS(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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